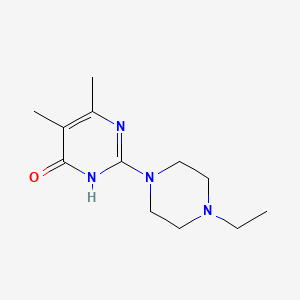![molecular formula C21H17N5O6 B6026935 N,N'-2,6-pyridinediylbis[2-(2-nitrophenyl)acetamide]](/img/structure/B6026935.png)
N,N'-2,6-pyridinediylbis[2-(2-nitrophenyl)acetamide]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-2,6-pyridinediylbis[2-(2-nitrophenyl)acetamide] is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is also known as DPA, and it has been found to have a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of N,N'-2,6-pyridinediylbis[2-(2-nitrophenyl)acetamide] is not fully understood. However, it is believed that this compound acts by chelating metal ions, such as zinc, and disrupting the function of metal-dependent enzymes. This disruption can lead to a range of biochemical and physiological effects, including antibacterial activity.
Biochemical and Physiological Effects:
N,N'-2,6-pyridinediylbis[2-(2-nitrophenyl)acetamide] has been found to have a range of biochemical and physiological effects. One of the primary effects of this compound is its ability to selectively bind to zinc ions. This binding can lead to a range of downstream effects, including the inhibition of metal-dependent enzymes.
实验室实验的优点和局限性
One of the primary advantages of using N,N'-2,6-pyridinediylbis[2-(2-nitrophenyl)acetamide] in lab experiments is its selectivity for zinc ions. This selectivity allows researchers to study the role of zinc in biological systems with high specificity.
However, there are also limitations to the use of DPA in lab experiments. For example, this compound may not be suitable for studying the role of other metal ions, as it is highly selective for zinc. Additionally, the antibacterial activity of DPA may interfere with certain experiments, making it unsuitable for some applications.
未来方向
There are several future directions for the study of N,N'-2,6-pyridinediylbis[2-(2-nitrophenyl)acetamide]. One area of interest is the development of new fluorescent probes based on the structure of DPA. These probes could be used to study the role of other metal ions in biological systems.
Another area of interest is the development of new antibacterial agents based on the structure of DPA. This could lead to the development of new treatments for bacterial infections.
Overall, N,N'-2,6-pyridinediylbis[2-(2-nitrophenyl)acetamide] is a promising compound for scientific research. Its selectivity for zinc ions and antibacterial activity make it a useful tool for studying a range of biological processes. With further research, this compound could lead to the development of new diagnostic tools and treatments for a range of diseases.
合成方法
The synthesis of N,N'-2,6-pyridinediylbis[2-(2-nitrophenyl)acetamide] involves the reaction of 2-nitrobenzaldehyde with pyridine-2-carboxylic acid hydrazide in the presence of acetic anhydride. The resulting compound is then reacted with 2-nitrobenzoyl chloride to form the final product. This synthetic method has been optimized to produce high yields of pure DPA.
科学研究应用
N,N'-2,6-pyridinediylbis[2-(2-nitrophenyl)acetamide] has been found to have a wide range of scientific research applications. One of the primary uses of this compound is as a fluorescent probe for the detection of metal ions. DPA has been found to selectively bind to zinc ions, making it a useful tool for studying the role of zinc in biological systems.
In addition to its use as a fluorescent probe, DPA has also been studied for its potential as an antibacterial agent. This compound has been found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
2-(2-nitrophenyl)-N-[6-[[2-(2-nitrophenyl)acetyl]amino]pyridin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O6/c27-20(12-14-6-1-3-8-16(14)25(29)30)23-18-10-5-11-19(22-18)24-21(28)13-15-7-2-4-9-17(15)26(31)32/h1-11H,12-13H2,(H2,22,23,24,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUGGJWRNWGKHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=NC(=CC=C2)NC(=O)CC3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-dihydro-5-acenaphthylenyl[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6026852.png)

![4-({2-[(2-bromobenzoyl)amino]-5-phenyl-2,4-pentadienoyl}amino)benzoic acid](/img/structure/B6026876.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-{[(5-methyl-3-isoxazolyl)methyl]amino}nicotinamide](/img/structure/B6026878.png)
![N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyrazinamine](/img/structure/B6026882.png)


![methyl 1-chloro-5-[(ethoxyimino)methyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6026903.png)
![1-[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]-N-(2-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6026915.png)
![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6026919.png)
![4-bromo-3-{[(4-carboxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B6026923.png)
![5-(benzylamino)-1-[(benzyloxy)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B6026930.png)
![5-({[1-(1-adamantyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6026932.png)
![6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6026947.png)